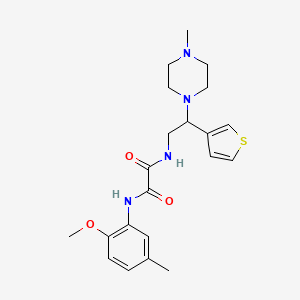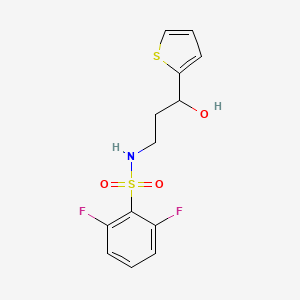
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrazole ring, and a pyridine ring, all of which are common structures in pharmaceutical compounds . The bromine and chlorine atoms could potentially make this compound reactive.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the bromine and chlorine atoms. The presence of the nitrogen atoms in the pyrazole and pyridine rings could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, which are electrophilic and could potentially undergo substitution reactions. The pyrazole and pyridine rings might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms might increase its molecular weight and potentially its boiling and melting points. The presence of the nitrogen atoms in the pyrazole and pyridine rings could potentially increase its polarity and influence its solubility .Aplicaciones Científicas De Investigación
Anticancer Research
The presence of the pyridine and pyrazole rings in this compound suggests it may have applications in anticancer research. Heterocyclic compounds like imidazole, which share some structural similarities, have been synthesized and evaluated for antitumor activity . This compound could potentially be investigated for its efficacy against specific cancer cell lines using assays such as MTT to determine its cytotoxicity.
Antimicrobial Activity
Compounds with similar structures have shown diverse biological activities, including antimicrobial properties . The bromo and chloro substituents may enhance the compound’s ability to interact with bacterial enzymes or DNA, providing a basis for developing new antibacterial agents.
Antiviral Applications
The structural complexity of this compound, particularly the presence of a pyrazole ring, might contribute to antiviral activity. Indole derivatives, which are structurally related, have demonstrated significant antiviral effects . Research could explore the efficacy of this compound against various RNA and DNA viruses.
Antiparasitic Potential
Given the compound’s structural features, it may exhibit antiparasitic activity. Similar compounds have been assessed for their antileishmanial and antimalarial effects, with molecular simulation studies justifying their in vitro activities . This compound could be similarly evaluated for its potential to inhibit parasitic growth.
Drug Development Synthesis
The compound’s heteroarenes could be used in the synthesis of drug development intermediates. Protodeboronation of pinacol boronic esters, for example, has been performed on related heteroarenes, yielding products that could be further functionalized for pharmaceutical applications .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction with its targets could involve forming bonds with active sites on the target molecules, leading to changes in their function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, compounds with similar structures have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from inhibiting or activating certain enzymes, to blocking or stimulating receptors, to interfering with cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and its biological activity. The presence of the bromine and chlorine atoms could potentially make it hazardous due to their reactivity. If it’s intended to be a pharmaceutical compound, it would need to undergo extensive safety testing .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-7-13(18)2-3-15(14)19/h2-8,10H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGGHKNELNGNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2574650.png)

![[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B2574656.png)





![N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2574666.png)

![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2574668.png)